molecular formula C15H18N4O2S B2832267 1-(1-(cyclopropylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 2034522-88-6

1-(1-(cyclopropylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Cat. No.: B2832267
CAS No.: 2034522-88-6
M. Wt: 318.4
InChI Key: ADVXFUINSJQFCE-UHFFFAOYSA-N
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Description

  • The cyclopropylsulfonyl group can be introduced via sulfonylation reactions using cyclopropylsulfonyl chloride and a base such as triethylamine.
  • This step is typically carried out at low temperatures to control the reactivity and ensure selective sulfonylation.
  • Formation of the 1,2,3-Triazole Ring:

    • The 1,2,3-triazole ring is often formed through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction.
    • This reaction involves the use of an alkyne and an azide in the presence of a copper catalyst, typically copper sulfate and sodium ascorbate, in a solvent like water or a mixture of water and an organic solvent.
  • Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(cyclopropylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole typically involves multi-step organic synthesis. One common approach includes:

    • Formation of the Pyrrolidine Ring:

      • Starting from a suitable precursor such as a substituted amine, the pyrrolidine ring can be constructed through cyclization reactions.
      • Reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) under reflux conditions.

    Chemical Reactions Analysis

    Types of Reactions: 1-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce additional functional groups or modify existing ones.

      Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

      Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the compound, using reagents like alkyl halides or sulfonyl chlorides.

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide, m-CPBA, under acidic or basic conditions.

      Reduction: LiAlH4, sodium borohydride (NaBH4), typically in anhydrous solvents.

      Substitution: Alkyl halides, sulfonyl chlorides, in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

    Scientific Research Applications

    1-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole has several applications in scientific research:

      Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

      Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition or receptor modulation.

      Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific biological targets.

      Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

    Comparison with Similar Compounds

    • 1-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-4-methyl-1H-1,2,3-triazole
    • 1-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-4-ethyl-1H-1,2,3-triazole
    • 1-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-4-propyl-1H-1,2,3-triazole

    Comparison: Compared to these similar compounds, 1-(1-(cyclopropylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is unique due to the presence of the phenyl group, which can significantly influence its biological activity and chemical properties. The phenyl group can enhance the compound’s ability to interact with aromatic residues in proteins, potentially increasing its binding affinity and specificity.

    Biological Activity

    1-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a complex organic compound belonging to the triazole family. It features a unique combination of functional groups that enhance its biological activity, making it a subject of interest in medicinal chemistry. This article explores the biological activities associated with this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

    Synthesis

    The synthesis of this compound typically involves the copper-catalyzed azide-alkyne cycloaddition reaction. This process allows for the formation of the triazole ring through the interaction of an organic azide and an alkyne. Factors such as solvent choice and temperature can influence the regioselectivity of this reaction.

    Synthetic Route Overview

    • Starting Materials : Azide and alkyne derivatives.
    • Catalyst : Copper(I) salts.
    • Reaction Conditions : Varying solvents and temperatures to optimize yield and selectivity.

    Biological Activity

    Compounds containing a 1,2,3-triazole scaffold have been extensively studied for their biological activities. The following sections detail specific pharmacological effects observed with this compound.

    Antimicrobial Activity

    Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a comparative study involving various triazole compounds:

    CompoundAntimicrobial Activity (MIC)
    1-(1-(cyclopropylsulfonyl)pyrrolidin-3-yl)-4-phenylMinimal activity against Mycobacterium smegmatis (16 µg/mL)
    Other TriazolesIC50 values ranging from 0.5 to 10 µg/mL against E. coli and S. aureus

    While initial findings suggest limited activity against certain bacteria, further optimization may enhance its antimicrobial efficacy .

    Anticancer Potential

    The anticancer properties of triazole derivatives are particularly noteworthy. A study evaluating various analogs demonstrated that certain triazoles exhibited potent cytotoxic effects against multiple cancer cell lines:

    Cell LineIC50 (µM)Reference
    HCT1160.43
    MCF74.76
    SMMC77215.04

    Mechanistic studies revealed that these compounds induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death . The presence of both cyclopropylsulfonyl and pyrrolidine moieties in the structure enhances its ability to interact with biological targets effectively.

    Trypanocidal Activity

    Recent investigations into the trypanocidal potential of triazole-based hybrids showed promising results against Trypanosoma cruzi, the causative agent of Chagas disease:

    CompoundIC50 (µM)Activity Type
    1d0.21Trypomastigotes
    1f1.23Amastigotes

    These findings suggest that modifications in the triazole structure can significantly improve activity against intracellular parasites .

    Case Studies

    Several case studies have highlighted the therapeutic potential of triazole derivatives:

    • Combination Therapy : An isobologram analysis indicated an additive interaction when combining triazole derivatives with standard treatments like Benznidazole (Bz), suggesting enhanced efficacy in treating parasitic infections .
    • In Vitro Models : Treatment of cardiac spheroids with triazole analogs resulted in reduced parasite load, demonstrating good drug diffusion and efficacy in a translational model .

    Properties

    IUPAC Name

    1-(1-cyclopropylsulfonylpyrrolidin-3-yl)-4-phenyltriazole
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H18N4O2S/c20-22(21,14-6-7-14)18-9-8-13(10-18)19-11-15(16-17-19)12-4-2-1-3-5-12/h1-5,11,13-14H,6-10H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ADVXFUINSJQFCE-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC1S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H18N4O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    318.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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